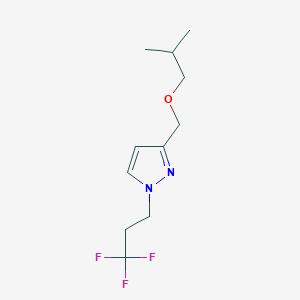

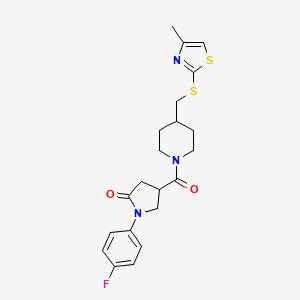

![molecular formula C16H20Cl2N2O2 B2409487 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2034621-43-5](/img/structure/B2409487.png)

2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” is a complex organic compound. It contains a pyrrolo[3,4-c]pyridine core, which is a type of azine-containing biaryl. Azine-containing biaryls are ubiquitous scaffolds in many areas of chemistry . The compound also has a 2,4-dimethoxybenzyl group attached to it. 2,4-Dimethoxybenzylamine, a related compound, is an amine nucleophile used in various chemical reactions .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolo[3,4-c]pyridine core and the 2,4-dimethoxybenzyl group. The pyridine ring is a common structural motif in natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The 2,4-dimethoxybenzyl group could also participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar groups within the molecule. Its stability might be influenced by the presence of the 2-pyridyl boron group, which is known for its instability .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- Synthesis and Antitumor Activity of Analogous Compounds : Compounds structurally related to 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride have been synthesized and shown to inhibit mammalian dihydrofolate reductase, with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Conducting Polymers

- Conducting Polymers from Low Oxidation Potential Monomers : Research on derivatives of bis(pyrrol-2-yl) arylenes, which are structurally similar to the compound , has demonstrated their ability to form cation radicals at low oxidation potentials, leading to the development of stable, electrically conducting polymers (Sotzing et al., 1996).

Synthesis of Novel Compounds

- Preparation of Optically Pure Derivatives : Studies have reported the synthesis of optically pure derivatives of 2-(l-hydroxybenzyl)piperidine and pyrrolidine, showcasing the chemical versatility and potential for creating stereochemically controlled compounds (Ruano et al., 2006).

- Synthesis of Quinazolines : Research has shown methods for preparing 2-substituted quinazolines, a process relevant to the synthesis of compounds related to 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (Eynde et al., 1993).

Chemical Properties and Reactions

- Formation of Hydrogen-Bonded Dimers : Investigations into compounds with pyrrole structures have revealed their ability to form hydrogen-bonded dimers in crystal structures, an aspect significant for understanding the chemical behavior of similar compounds (Senge, 2005).

Eigenschaften

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydropyrrolo[3,4-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.2ClH/c1-19-15-4-3-13(16(7-15)20-2)10-18-9-12-5-6-17-8-14(12)11-18;;/h3-8H,9-11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPBUFERWBHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CC3=C(C2)C=NC=C3)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)

![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)

![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)

![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)